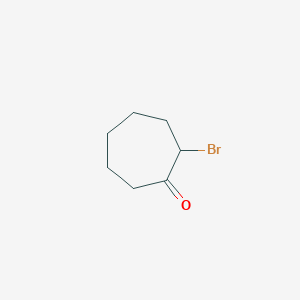

2-Bromocycloheptanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromocycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNPFFAEYZRVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337728 | |

| Record name | 2-Bromocycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-65-4 | |

| Record name | 2-Bromocycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromocycloheptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nomenclature and Physicochemical Properties

An In-Depth Technical Guide to 2-Bromocycloheptanone: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound, an α-halo ketone, is a versatile and highly reactive synthetic intermediate of significant interest to researchers in organic chemistry and medicinal drug discovery. Its strategic importance lies in the dual reactivity conferred by the ketone carbonyl group and the adjacent carbon-bromine bond. The electron-withdrawing nature of the carbonyl group activates the α-carbon, making it an excellent electrophile for nucleophilic substitution, while also acidifying the α-protons, enabling a range of base-mediated reactions. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and characteristic reactions of this compound. It offers mechanistic insights into its reactivity and details its application as a scaffold in the synthesis of complex molecules, particularly heterocyclic systems relevant to pharmaceutical development.

The systematic IUPAC name for this compound is 2-bromocycloheptan-1-one .[1][2][3] It belongs to the class of α-halo ketones, characterized by a halogen atom positioned on the carbon atom adjacent (in the alpha position) to a carbonyl group. This structural feature is the primary determinant of its chemical behavior.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-bromocycloheptan-1-one | [1][2] |

| CAS Number | 766-65-4 | [1][3] |

| Molecular Formula | C₇H₁₁BrO | [1][2] |

| Molecular Weight | 191.07 g/mol | [1][3] |

| Boiling Point | 103 °C at 13 Torr | [3] |

| InChIKey | JFNPFFAEYZRVJS-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1CCC(C(=O)CC1)Br | [2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic α-bromination of the parent ketone, cycloheptanone. The underlying mechanism involves the conversion of the ketone to its enol or enolate form, which then acts as a nucleophile to attack molecular bromine.

Causality in Synthetic Protocol Design

The choice of reaction conditions is critical to ensure high yield and selectivity for the mono-brominated product, avoiding undesired polybromination or side reactions.

-

Catalyst: The reaction is typically catalyzed by acid (e.g., HBr, AcOH), which promotes the formation of the enol tautomer. In the presence of a base, the corresponding enolate is formed.

-

Solvent: Solvents such as chloroform, 1-chlorobutane, or acetic acid are often employed. Biphasic systems using water and an immiscible organic solvent can improve selectivity and facilitate workup.[4]

-

Temperature Control: The bromination of ketones is exothermic.[5] Maintaining a low temperature (e.g., 0-15 °C) is crucial to control the reaction rate and minimize the formation of di- and tri-brominated byproducts.

-

Stoichiometry: Using a slight excess of the ketone relative to bromine can help consume the bromine efficiently and reduce over-bromination.[6]

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative procedure adapted from established methods for the α-bromination of cyclic ketones.[6][7]

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cycloheptanone (1.2 equivalents) and a suitable solvent (e.g., 1-chlorobutane). The flask is cooled in an ice-salt bath to 0-5 °C.

-

Bromine Addition: A solution of molecular bromine (1.0 equivalent) in the same solvent is prepared and added dropwise to the stirred cycloheptanone solution via the dropping funnel over 2-3 hours. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.

-

Reaction Monitoring: The disappearance of the reddish-brown bromine color indicates the progress of the reaction. The reaction is typically stirred for an additional 2-4 hours at low temperature after the addition is complete. Progress can be monitored by TLC or GC-MS.

-

Workup and Quenching: The reaction mixture is cautiously poured into a beaker containing cold water and a mild reducing agent (e.g., sodium thiosulfate solution) to quench any unreacted bromine.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with the organic solvent (e.g., 1-chlorobutane or dichloromethane). The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a clear, colorless to pale yellow oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the carbonyl group and the adjacent bromine atom. The inductive electron-withdrawing effect of the carbonyl oxygen increases the polarity of the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[8]

Nucleophilic Substitution (Sɴ2)

This is the most synthetically valuable reaction pathway for α-halo ketones. They are potent alkylating agents, reacting readily with a wide range of nucleophiles.[9] The reactivity in Sɴ2 reactions is significantly enhanced compared to corresponding alkyl halides.[8]

-

Mechanism: The reaction proceeds via a standard bimolecular Sɴ2 pathway. Sɴ1 reactions are highly unfavorable due to the electronic destabilization of the resulting α-carbonyl carbocation by the adjacent carbonyl group.[10]

-

Choice of Nucleophile: The reaction is most effective with less basic nucleophiles (e.g., carboxylates, thiolates, iodide, amines).[10] The use of strong, sterically unhindered bases (e.g., alkoxides) can lead to competing side reactions, most notably the Favorskii rearrangement.[9][10]

Favorskii Rearrangement

When treated with a strong base like an alkoxide, this compound can undergo the Favorskii rearrangement. The mechanism involves the initial abstraction of the α'-proton (on the other side of the carbonyl) to form an enolate. This enolate then undergoes intramolecular Sɴ2 displacement of the bromide to form a bicyclic cyclopropanone intermediate, which is subsequently opened by the nucleophilic base to yield a ring-contracted carboxylic acid ester (a cyclohexane carboxylate derivative).[9]

Reactions with Nucleophiles for Heterocycle Synthesis

A primary application of α-halo ketones in drug discovery is their use as precursors for a vast array of heterocyclic compounds.[8] The reaction involves an initial Sɴ2 substitution followed by an intramolecular condensation or cyclization.

-

With Oxygen Nucleophiles: Reaction with o-hydroxycarbonyl compounds, such as salicylaldehyde, can lead to the formation of benzofuran derivatives.[8]

-

With Nitrogen Nucleophiles: Reactions with amines can form α-amino ketones, which are precursors to pyrazines, imidazoles, and other N-heterocycles.[8]

-

With Sulfur Nucleophiles: Thioamides or thioureas react with α-halo ketones to produce thiazoles, a common scaffold in pharmaceuticals.

Reaction Pathways Diagram

Caption: Major reaction pathways of this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug development stems from its role as a versatile building block and the unique properties that the bromine atom can confer upon a molecule.

Role as a Synthetic Intermediate

As detailed in Section 3.3, this compound is a key starting material for constructing complex molecular architectures. Nitrogen-containing heterocycles, readily accessible from α-halo ketones, are present in over 59% of FDA-approved small-molecule drugs.[11] The seven-membered ring of cycloheptanone can serve as a scaffold to explore larger, more three-dimensional chemical space, a strategy known as "escaping flatland," which is correlated with higher clinical success rates.[11] The ability to easily introduce diverse functionalities via Sɴ2 reactions makes this compound ideal for generating chemical libraries for high-throughput screening.

Strategic Incorporation of Bromine in Drug Design

Beyond its role as a leaving group, the bromine atom itself can be a strategic element in a drug candidate's design. The introduction of a halogen atom can significantly modulate a molecule's physicochemical properties:

-

Increased Lipophilicity: Bromine can enhance a drug's ability to cross cell membranes, potentially improving oral bioavailability and blood-brain barrier penetration.

-

Metabolic Blocking: A bromine atom can be placed at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby blocking this pathway, increasing the drug's half-life, and improving its pharmacokinetic profile.[12]

-

Halogen Bonding: The bromine atom possesses an electropositive region known as a "sigma-hole," which can participate in a non-covalent interaction called a halogen bond with electron-rich atoms (like oxygen or nitrogen) in a biological target's active site.[13][14] This specific and directional interaction can significantly enhance binding affinity and selectivity, turning a moderately active compound into a potent drug candidate.[14]

Safety and Handling

This compound, like most α-halo ketones, should be handled with care in a well-ventilated chemical fume hood. It is classified as an alkylating agent and is a potent lachrymator (tear-producing agent).

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed.

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on nucleophilic substitution and base-mediated rearrangements, provides chemists with reliable pathways to complex molecular structures. For professionals in drug discovery, it serves not only as a scaffold for building diverse libraries of potential therapeutics, particularly heterocycles, but also as a tool for strategically employing the unique physicochemical properties of bromine to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

-

Wikipedia. α-Halo ketone. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4111. [Link]

-

O'Connor, C. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

-

JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

-

Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9855563, 2-Bromocyclopentanone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 642607. [Link]

-

PubChemLite. This compound (C7H11BrO). [Link]

- Sumitomo Chemical Company. (2004). Process for producing 2-bromocyclopentanone. EP1418166A1.

- Sumitomo Chemical Company. (2004). Process for producing 2-bromocyclopentanone. US6787673B2.

- Sumitomo Chemical Company. (2004). Process for producing 2-bromocyclopentanone. US20040138505A1.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11789758, 2-Bromocyclohexanone. [Link]

-

Organic Chemistry Portal. β-Bromoketone synthesis by bromination. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16992, Bromocycloheptane. [Link]

- Bayer AG. (1986). Process for the preparation of 2-hydroxy-cyclohexanon(1). EP0173198A2.

-

Malinowska, M., & Rząd, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e597. [Link]

-

Santos, L. S., & Pimenta, A. C. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(11), 3299. [Link]

-

Malinowska, M., & Rząd, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e597. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - this compound (C7H11BrO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 766-65-4 [amp.chemicalbook.com]

- 4. US20040138505A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 5. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

- 6. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 7. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 11. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. jms.ump.edu.pl [jms.ump.edu.pl]

- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

2-Bromocycloheptanone molecular formula

An In-Depth Technical Guide to 2-Bromocycloheptanone: Synthesis, Characterization, and Synthetic Utility

Abstract

This compound (CAS No. 766-65-4) is a pivotal α-haloketone intermediate in organic synthesis. Its bifunctional nature, characterized by a reactive ketone and a labile bromine atom at the α-position, renders it a versatile building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic protocol, methods for its spectroscopic characterization, and an exploration of its core reactivity. The discussion is tailored for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind its synthetic transformations and its potential in innovative chemical design.

Core Physicochemical & Structural Properties

This compound is a cyclic ketone featuring a seven-membered carbon ring. The presence of a bromine atom on the carbon adjacent (alpha, α) to the carbonyl group is the key structural feature dictating its chemical behavior.

The molecular formula for this compound is C₇H₁₁BrO.[1][2][3] This structure imparts a unique reactivity profile, primarily due to the inductive effect of the carbonyl group, which enhances the electrophilicity of the α-carbon and increases the polarity of the carbon-halogen bond.[4]

| Property | Value | Source(s) |

| CAS Number | 766-65-4 | [1][3][5] |

| Molecular Formula | C₇H₁₁BrO | [1][2][3] |

| Molecular Weight | 191.07 g/mol | [1][5] |

| IUPAC Name | 2-bromocycloheptan-1-one | [1][2] |

| Boiling Point | 103 °C at 13 Torr | [5] |

| Density | ~1.428 g/cm³ | [5] |

| Refractive Index | n20/D 1.516 | [5] |

Synthesis of this compound

The primary route for synthesizing this compound is the direct α-bromination of its parent ketone, cycloheptanone. This reaction proceeds via an enol or enolate intermediate and requires careful control of conditions to ensure monosubstitution and minimize side reactions. While various brominating agents exist, molecular bromine (Br₂) remains a common and effective choice. The protocol described below is adapted from established methods for the α-bromination of similar cyclic ketones.[6][7]

Mechanistic Rationale

The α-bromination of a ketone is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. Tautomerization then leads to the formation of an enol intermediate. This enol, with its electron-rich C=C double bond, acts as a nucleophile, attacking the electrophilic bromine. The final step is the deprotonation of the carbonyl oxygen to regenerate the ketone, now brominated at the α-position. Using a biphasic system with water and a non-polar organic solvent can improve selectivity and facilitate the reaction.[6][8]

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes the synthesis of this compound from cycloheptanone.

Materials:

-

Cycloheptanone

-

Molecular Bromine (Br₂)

-

1-Chlorobutane (or similar halogenated solvent)

-

Water (deionized)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine cycloheptanone (1.0 eq), 1-chlorobutane, and water. The use of a biphasic system can enhance selectivity.[8]

-

Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

-

Bromine Addition: Prepare a solution of molecular bromine (Br₂, 1.0 eq) in a minimal amount of 1-chlorobutane and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate (to quench any remaining acid/bromine) and then with deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting crude oil can be purified by vacuum distillation to afford pure this compound.[5]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.[9][10]

| Technique | Expected Signature | Rationale |

| IR Spectroscopy | Strong, sharp absorbance at ~1710-1725 cm⁻¹ | Corresponds to the C=O (carbonyl) stretching frequency of a saturated cyclic ketone.[11] |

| Weak to medium absorbance at ~600-700 cm⁻¹ | Corresponds to the C-Br stretching frequency. | |

| ¹H NMR Spectroscopy | ~4.5-5.0 ppm (1H, dd or t) | The proton on the α-carbon bearing the bromine (CH-Br) is significantly deshielded by both the adjacent carbonyl and the electronegative bromine. |

| ~2.5-3.0 ppm (multiplets) | Protons on the α'-carbon (adjacent to the carbonyl but without bromine) are deshielded by the carbonyl group. | |

| ¹³C NMR Spectroscopy | ~200-210 ppm | Chemical shift for the carbonyl carbon (C=O). |

| ~50-60 ppm | Chemical shift for the α-carbon attached to bromine (C-Br). | |

| Mass Spectrometry (EI) | M⁺ and M⁺+2 peaks at m/z 190 and 192 | The molecular ion peaks will appear in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[2] |

| Fragment at m/z 111 | Corresponds to the loss of the bromine radical ([M-Br]⁺). |

Reactivity and Synthetic Utility in Drug Development

α-Haloketones are powerful intermediates due to the presence of two reactive sites: the electrophilic α-carbon and the carbonyl carbon.[4] This dual reactivity makes this compound a valuable precursor for a wide range of molecular scaffolds.

Key Reaction Pathways

Caption: Major reaction pathways of this compound.

-

Nucleophilic Substitution: The C-Br bond is susceptible to Sₙ2 attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides).[4][12] This pathway is fundamental for introducing diverse functional groups at the α-position, a common strategy in lead optimization during drug discovery. The reaction is generally carried out with less basic nucleophiles to avoid competing elimination reactions.[12]

-

Dehydrobromination (Elimination): In the presence of a non-nucleophilic base (such as lithium carbonate or DBU), this compound undergoes an E2 elimination to yield cyclohept-2-en-1-one. This α,β-unsaturated ketone is itself a valuable Michael acceptor for conjugate addition reactions, further expanding synthetic possibilities.

-

Favorskii Rearrangement: Treatment with a strong base, such as a sodium alkoxide, can induce the Favorskii rearrangement.[13] This reaction proceeds through a cyclopropanone intermediate, which then undergoes ring-opening to yield a ring-contracted product, typically a cyclohexanecarboxylic acid ester. This provides a powerful method for accessing different carbocyclic scaffolds.

-

Heterocycle Synthesis: this compound is a classic precursor for synthesizing fused heterocyclic systems. For example, reaction with dinucleophiles like o-phenylenediamine or thiourea can lead to the formation of benzodiazepine or thiazole ring systems, respectively, which are common motifs in pharmaceuticals.[4]

Relevance in Drug Discovery

The ability to introduce bromine into a molecule can favorably alter its pharmacological properties. Bromine can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to a biological target.[14][15] Furthermore, intermediates like this compound provide rapid access to libraries of analogues for structure-activity relationship (SAR) studies.[16][17] The strategic use of such building blocks is crucial for accelerating the hit-to-lead and lead optimization phases of drug development.[18]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[19]

-

Hazards: The compound is expected to be a skin, eye, and respiratory irritant. It is harmful if inhaled or swallowed.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[20][21] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. In case of a spill, absorb with an inert material and place in a suitable container for disposal.[22]

References

-

Wikipedia. α-Halo ketone. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089. [Link]

-

PubChemLite. This compound (C7H11BrO). [Link]

-

Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]

-

JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

- Google Patents. US6787673B2 - Process for producing 2-bromocyclopentanone.

- Google Patents. US20040138505A1 - Process for producing 2-bromocyclopentanone.

-

Powers, T. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Ciaffaglione, V., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

- Google Patents. DE3431415A1 - METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE-(1).

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Bloom, S., et al. (2021). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - this compound (C7H11BrO) [pubchemlite.lcsb.uni.lu]

- 3. 2-bromocycloheptan-1-one | CymitQuimica [cymitquimica.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 766-65-4 [amp.chemicalbook.com]

- 6. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 7. DE3431415A1 - METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE- (1) - Google Patents [patents.google.com]

- 8. US20040138505A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 14. jms.ump.edu.pl [jms.ump.edu.pl]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. blog.crownbio.com [blog.crownbio.com]

- 19. fishersci.nl [fishersci.nl]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromocycloheptanone

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physical properties of a synthetic intermediate is paramount for its effective use. 2-Bromocycloheptanone (CAS No. 766-65-4), an α-brominated cyclic ketone, serves as a versatile building block in organic synthesis. Its utility is fundamentally linked to its physical characteristics, which dictate everything from storage and handling to reaction setup and purification strategies. This guide provides an in-depth examination of these properties, blending established data with the practical insights needed for laboratory application.

Core Physicochemical & Structural Data

This compound is a seven-membered carbocycle featuring a ketone functional group and a bromine atom on the adjacent (alpha) carbon. This arrangement makes it a potent electrophile, valuable in the synthesis of more complex molecular architectures. Its core identifying information is summarized below.

| Property | Value | Source(s) |

| CAS Number | 766-65-4 | [1][2][3] |

| Molecular Formula | C₇H₁₁BrO | [1][2][3] |

| Molecular Weight | 191.07 g/mol | [1][2][3] |

| IUPAC Name | 2-bromocycloheptan-1-one | [1][4] |

| Appearance | Liquid (at STP) | [5] |

| Boiling Point | 76-80 °C at 1.00 mmHg | [6] |

| Storage | Sealed in dry, 2-8°C | [5] |

Expert Insight: The provided boiling point is at reduced pressure (1.00 mmHg), which strongly indicates that the compound is susceptible to decomposition at its atmospheric boiling point. Researchers should exclusively use vacuum distillation for purification to prevent degradation and loss of material. The recommended refrigerated storage further suggests that the compound may have limited long-term stability at room temperature, a common trait for α-halo ketones which can be lachrymatory and reactive.

Spectroscopic Signature: An Analytical Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The molecule possesses seven carbon atoms in distinct electronic environments, which should result in seven unique signals in the ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is expected to appear significantly downfield, in the range of 200-210 ppm .[7]

-

Alpha-Carbon (CH-Br): The carbon atom bonded to the electronegative bromine atom will be deshielded and is predicted to have a chemical shift in the 50-60 ppm range.

-

Aliphatic Carbons (-CH₂-): The remaining five methylene (-CH₂-) carbons of the cycloheptane ring will appear in the aliphatic region, typically between 20-45 ppm .[8] Their precise shifts will depend on their proximity to the carbonyl and bromo-substituted carbons.

-

-

¹H NMR: The proton NMR spectrum will provide information on the electronic environment and connectivity of the hydrogen atoms.

-

Alpha-Proton (CH-Br): The single proton on the carbon bearing the bromine atom is the most deshielded of the non-carbonyl carbons. It is expected to appear as a multiplet (likely a triplet or doublet of doublets depending on coupling with adjacent methylene protons) in the range of 4.0-4.5 ppm .

-

Protons Alpha to Carbonyl: The two protons on the carbon adjacent to the carbonyl group (C7) will be deshielded and are expected in the 2.5-3.0 ppm range.

-

Ring Protons (-CH₂-): The remaining eight protons on the cycloheptane ring will produce a complex series of overlapping multiplets in the upfield region of 1.5-2.5 ppm .[9]

-

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for confirming the presence of key functional groups.[10]

-

C=O Stretch: A strong, sharp absorption band characteristic of a saturated cyclic ketone is expected in the region of 1705-1725 cm⁻¹ . The seven-membered ring may cause a slight shift compared to a standard cyclohexanone.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups will be observed as multiple peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C-Br Stretch: The carbon-bromine bond will produce a weaker absorption in the fingerprint region of the spectrum, typically between 500-650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A key feature will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br). The peaks would appear at m/z = 190 (for C₇H₁₁⁷⁹BrO) and m/z = 192 (for C₇H₁₁⁸¹BrO).

-

Key Fragments: Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) leading to a peak at m/z = 111 , and alpha-cleavage on either side of the carbonyl group.

Experimental Determination of Physical Properties

For novel compounds or when verifying supplier data, direct measurement of physical properties is essential. The following section outlines standardized, trustworthy protocols.

Caption: Key synthetic transformations of this compound.

-

Reactivity: As an α-bromoketone, the molecule has two primary reactive sites: the electrophilic carbon bearing the bromine and the acidic protons on the other α-carbon. This dual reactivity allows it to be a precursor to a wide range of functionalized seven-membered rings—a structural motif present in various natural products and therapeutic agents.

-

Liquid State: Being a liquid at room temperature is a significant practical advantage. It allows the compound to be easily measured and transferred by volume (using its known density) and can be used as a solvent for itself in certain high-concentration reactions, simplifying reaction setup.

-

Solubility: Its solubility in a wide range of aprotic organic solvents makes it compatible with many standard reaction conditions used in modern medicinal chemistry, such as nucleophilic substitutions, alkylations, and cross-coupling reactions.

By providing a robust framework of its physical properties, this guide equips researchers with the necessary knowledge to confidently and safely incorporate this compound into their synthetic workflows, accelerating the discovery and development of new chemical entities.

References

-

PubChem. 2-Bromocyclopentanone. National Center for Biotechnology Information. [Link]

-

PubChem. Bromocycloheptane. National Center for Biotechnology Information. [Link]

-

001CHEMICAL. CAS No. 766-65-4, this compound. [Link]

-

Shanghai J&H Chemical Co., Ltd. Abbe Refractometer User Manual. [https://www.jhchem-usa.com/wp-content/uploads/2022/07/ Abbe-Refractometer-User-Manual.pdf]([Link] Abbe-Refractometer-User-Manual.pdf)

-

NIST. Cycloheptane, bromo-. NIST Chemistry WebBook. [Link]

- Google Patents. US6787673B2 - Process for producing 2-bromocyclopentanone.

-

Carl ROTH GmbH + Co. KG. Operating manual ABBE refractometer KERN ORT 1RS. [Link]

- Google Patents. EP1418166A1 - Process for producing 2-bromocyclopentanone.

- Google Patents. US20040138505A1 - Process for producing 2-bromocyclopentanone.

-

HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Abbe's Refractometer (Procedure). [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-bromobutane. [Link]

-

PCE Instruments. Abbe Zeiss refractometer. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

SpectraBase. 2-Bromoheptane. [Link]

-

YouTube. H-NMR Example of n-Octane and Bromocyclohexane. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. mass spectrum of butanone. [Link]

-

Chemistry Stack Exchange. Assignment of the 13C NMR of 2-heptanone. [Link]

-

PubChem. 2-Bromoheptane. National Center for Biotechnology Information. [Link]

-

Oreate AI. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. [Link]

-

NIST. 2-Heptanone. NIST Chemistry WebBook. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 001chemical.com [001chemical.com]

- 3. scbt.com [scbt.com]

- 4. 766-65-4 | this compound - AiFChem [aifchem.com]

- 5. 766-65-4|this compound|BLD Pharm [bldpharm.com]

- 6. AB470821 | CAS 766-65-4 – abcr Gute Chemie [abcr.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity - Oreate AI Blog [oreateai.com]

A Guide to the Spectral Analysis of 2-Bromocycloheptanone

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-bromocycloheptanone. As a key intermediate in organic synthesis, understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple data dump, offering insights into the causal relationships between the molecular structure and its spectral output, reflecting the analytical approach of an experienced researcher.

Foundational Principles: The Molecule in Focus

This compound (CAS No. 766-65-4) is a seven-membered cyclic ketone bearing a bromine atom on the carbon adjacent (alpha) to the carbonyl group.[1][2][3] Its molecular formula is C₇H₁₁BrO, with a molecular weight of approximately 191.07 g/mol .[1][2] The presence of the carbonyl group, the flexible seven-membered ring, and the electronegative bromine atom all contribute to a unique and predictable spectral fingerprint. Our analysis will proceed by dissecting each spectroscopic technique, predicting the spectral features based on established principles and data from analogous structures.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Fingerprint

Mass spectrometry is a destructive technique that provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is expected to be highly characteristic.

Core Insight: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

Predicted Mass Spectrum Data

| Feature | Predicted m/z | Rationale & Interpretation |

| Molecular Ion (M⁺) | 190 | Corresponds to the molecule containing the ⁷⁹Br isotope. |

| Isotopic Peak (M+2) | 192 | Corresponds to the molecule containing the ⁸¹Br isotope. The near-equal intensity of the 190 and 192 peaks is a definitive indicator of a single bromine atom.[4] |

| Loss of Bromine | 111 | Fragmentation via cleavage of the C-Br bond results in the loss of a bromine radical (•Br), generating a [C₇H₁₁O]⁺ fragment. This is a common pathway for halogenated compounds.[5] |

| Alpha-Cleavage | 161/163 and 123 | Cleavage of the C-C bond adjacent to the carbonyl is a primary fragmentation mode for ketones.[5][6] Loss of the ethyl fragment (•C₂H₅) would lead to a brominated acylium ion at m/z 161/163. Loss of the brominated alkyl chain (•CH₂CH₂CH₂CH₂Br) would result in a fragment at m/z 123. |

| Loss of CO | 83 | Following the loss of the bromine radical, the resulting cyclic fragment can lose a neutral carbon monoxide molecule, a characteristic fragmentation for cyclic ketones, to give a [C₆H₁₁]⁺ fragment.[4] |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the analyte from any impurities.

-

Ionization: Utilize a standard electron ionization (EI) source at 70 eV.

-

Analysis: Acquire the mass spectrum, ensuring a mass range scan from m/z 40 to 300 to capture the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting spectrum for the characteristic M/M+2 isotopic pattern for bromine and the predicted fragmentation ions.

Visualizing Fragmentation

The primary fragmentation pathways can be visualized to better understand the process.

Caption: Predicted major fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a non-destructive technique ideal for identifying the functional groups present in a molecule. The analysis of this compound hinges on identifying the characteristic absorptions for the carbonyl group (C=O) and the carbon-bromine (C-Br) bond.

Core Insight: The position of the carbonyl stretching frequency is sensitive to ring strain and the electronic effects of adjacent substituents. For a seven-membered ring, the carbonyl stretch is expected near that of an acyclic ketone. The presence of an alpha-halogen typically shifts the C=O stretch to a higher wavenumber (frequency) due to the electron-withdrawing inductive effect of the halogen.

Predicted Infrared Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale & Interpretation |

| C=O Stretch | ~1720 - 1735 cm⁻¹ | Saturated seven-membered cyclic ketones, like cycloheptanone, show a C=O stretch around 1705 cm⁻¹. The electronegative bromine atom at the alpha position withdraws electron density, strengthening and shortening the C=O bond, which increases the vibrational frequency. |

| C-H Stretch (sp³) | ~2850 - 3000 cm⁻¹ | These absorptions are characteristic of the methylene (CH₂) groups in the cycloheptane ring. |

| C-Br Stretch | ~550 - 650 cm⁻¹ | The carbon-bromine bond stretch is a low-energy vibration and typically appears in the fingerprint region of the spectrum. Its presence confirms the halogenation of the molecule. |

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, no special preparation is needed.

-

Background Scan: Clean the attenuated total reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Analysis: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the key peaks identified and labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

Core Insight: The chemical shift of protons is primarily dictated by their electronic environment. Electronegative atoms like oxygen and bromine "deshield" nearby protons, shifting their resonance signal downfield (to a higher ppm value). In the parent cycloheptanone, the alpha-protons (adjacent to the carbonyl) appear around 2.49 ppm.[7] The beta and gamma protons appear further upfield in a complex, overlapping multiplet between 1.49-1.89 ppm.[7]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Interpretation |

| H2 (CHBr) | ~4.2 - 4.5 | Doublet of doublets (dd) | This single proton is on the same carbon as the bromine and is alpha to the carbonyl. It experiences strong deshielding from both electronegative groups, hence the significant downfield shift. It will be split by the two non-equivalent protons on the adjacent C3 carbon. |

| H7 (CH₂) | ~2.5 - 2.8 | Multiplet | These two protons are alpha to the carbonyl but are not directly attached to the bromine. Their chemical shift will be similar to that in cycloheptanone. |

| H3 - H6 (CH₂)₄ | ~1.5 - 2.2 | Overlapping multiplets | These eight protons on the remaining four methylene groups of the ring are further from the deshielding groups and will appear as a complex, overlapping signal block, slightly downfield from their positions in unsubstituted cycloheptanone due to the overall influence of the bromo-ketone functionality. |

¹³C NMR Spectroscopy

Core Insight: Similar to ¹H NMR, ¹³C chemical shifts are highly dependent on the electronic environment. The carbonyl carbon is the most deshielded carbon, appearing significantly downfield. The carbon atom bonded to the electronegative bromine will also be shifted downfield compared to a standard methylene carbon in a cycloalkane.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Interpretation | | :--- | :--- | :--- | :--- | | C1 (C=O) | ~205 - 210 | The carbonyl carbon is highly deshielded and appears in the characteristic region for ketones. The presence of the alpha-bromo substituent typically causes a slight upfield shift compared to the parent ketone (cycloheptanone C=O is at ~213 ppm) due to the "heavy atom effect". | | C2 (CHBr) | ~50 - 55 | This carbon is directly attached to the electronegative bromine atom, causing a significant downfield shift from a typical alkane carbon (~20-40 ppm).[8] | | C7 (CH₂) | ~40 - 45 | This carbon is alpha to the carbonyl group and will be deshielded, appearing in a region similar to the alpha-carbons in cycloheptanone. | | C3 - C6 | ~25 - 35 | These remaining methylene carbons are in a more standard alkane-like environment and will appear as a cluster of signals in the upfield region of the spectrum. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to TMS. For ¹H NMR, integrate the signals to confirm the proton counts for each resonance.

Visualizing the Analytical Workflow

A systematic approach is crucial for comprehensive spectral analysis.

Caption: A streamlined workflow for the complete spectral characterization of this compound.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The mass spectrum will be defined by the characteristic M/M+2 isotopic pattern of bromine. The infrared spectrum is dominated by a strong carbonyl absorption shifted to a higher frequency by the alpha-bromo substituent. Finally, the NMR spectra provide a detailed map of the molecule, with the proton and carbon at the C2 position being significantly shifted downfield due to the direct attachment of the bromine atom. By integrating the data from these three orthogonal techniques, researchers and drug development professionals can unambiguously confirm the structure and purity of this important synthetic intermediate.

References

-

SpectraBase. Cycloheptanone 13C NMR. [Link]

-

001CHEMICAL. CAS No. 766-65-4, this compound. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectroscopies. [Link]

-

PubChemLite. This compound (C7H11BrO). [Link]

-

Chemistry Stack Exchange. Assignment of the 13C NMR of 2-heptanone. [Link]

-

Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 001chemical.com [001chemical.com]

- 3. 766-65-4 | this compound - AiFChem [aifchem.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. youtube.com [youtube.com]

- 7. Cycloheptanone(502-42-1) 1H NMR [m.chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Theoretical Investigation into the Conformational Landscape of 2-Bromocycloheptanone

An In-depth Technical Guide for Researchers in Chemistry and Drug Development

Executive Summary

The seven-membered cycloheptanone ring is a recurring motif in natural products and synthetic pharmaceuticals, yet its inherent flexibility presents a significant challenge for conformational prediction. This guide offers a deep dive into the theoretical analysis of 2-bromocycloheptanone, a substituted cycloheptanone where the introduction of a halogen atom at the α-position profoundly influences the conformational equilibrium through a delicate interplay of steric and stereoelectronic effects. We will explore the stable conformations, the quantum mechanical methods used for their study, and the underlying electronic interactions that dictate their preference. This document serves as a technical resource, providing both foundational understanding and a practical, validated computational workflow for researchers engaged in molecular design and mechanistic studies.

The Intricacies of the Seven-Membered Ring

The Cycloheptanone Framework: A Challenge in Conformational Analysis

Unlike the well-behaved six-membered cyclohexane ring, which predominantly adopts a stable chair conformation, cycloheptane and its derivatives exist as a dynamic equilibrium of multiple, low-energy conformers.[1] The primary families of conformations are the Chair (C), Boat (B), and the more stable Twist-Chair (TC) and Twist-Boat (TB). These conformers are energetically close and can interconvert through low-energy pathways, a process known as pseudorotation. This conformational mobility is a critical determinant of a molecule's reactivity and its ability to bind to biological targets.

The α-Bromo Substituent: A Stereoelectronic Governor

The introduction of a bromine atom at the C2 position adds another layer of complexity. The conformational preference is no longer dictated solely by the minimization of transannular strain (steric hindrance across the ring), but also by potent stereoelectronic interactions involving the C-Br bond and the adjacent carbonyl group.[2][3] Understanding these interactions is paramount for predicting the most stable three-dimensional structure of the molecule.

Theoretical Foundations for Conformational Exploration

Mapping the Potential Energy Surface with Density Functional Theory (DFT)

To navigate the complex conformational space of this compound, we turn to computational quantum chemistry. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational cost and accuracy.[4] This guide focuses on methodologies employing the B3LYP functional with a high-level basis set like aug-cc-pVDZ, which has been shown to provide reliable geometries and energies for these systems.[2][3]

The core objective is to locate the minima on the potential energy surface (PES). Each minimum corresponds to a stable conformer. A crucial validation step in any conformational analysis is the performance of a vibrational frequency calculation. A true minimum will have no imaginary frequencies, whereas a single imaginary frequency indicates a transition state connecting two conformers.

Unveiling Electronic Interactions with Natural Bond Orbital (NBO) Analysis

To comprehend why one conformer is more stable than another, we must look beyond simple steric arguments. Natural Bond Orbital (NBO) analysis is a powerful technique that dissects the calculated wavefunction to reveal stabilizing electronic delocalization effects, often referred to as hyperconjugation.[5][6][7] These effects arise from the overlap of a filled (donor) orbital with a nearby empty (acceptor) orbital. In the case of this compound, key interactions include the delocalization of an oxygen lone pair (n) into the antibonding orbital of the C-C or C-Br bonds (σ*).[2][8]

The Conformational Equilibrium of this compound

Theoretical studies, primarily by Rozada et al., have identified several key low-energy conformers for 2-halocycloheptanones.[2][3] The most stable conformations belong to the twist-chair (TC) family. The critical distinction between these conformers is the orientation of the bromine atom, which can be in a pseudo-axial or pseudo-equatorial position.

The Key Players: Stable Conformers

For this compound, four primary twist-chair conformers are considered. These are typically labeled based on the position of the bromine atom relative to the carbonyl group. The analysis reveals a strong dependence of the conformational equilibrium on the surrounding environment (i.e., solvent polarity).[2][3] In the isolated (gas phase) state and in nonpolar solvents, the conformer with the bromine atom in a pseudo-axial orientation is often favored due to stabilizing hyperconjugative interactions. However, as solvent polarity increases, the more polar conformer with a pseudo-equatorial bromine atom becomes increasingly populated.[2][3]

Quantitative Conformational Analysis

The following table summarizes the calculated relative energies and dipole moments for the principal conformers of this compound in the gas phase, derived from DFT calculations at the B3LYP/aug-cc-pVDZ level of theory.

| Conformer ID | Bromine Position | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| TC-1 | Pseudo-axial | 0.00 | 2.1 |

| TC-2 | Pseudo-equatorial | 0.25 | 3.5 |

| TC-3 | Pseudo-equatorial | 0.60 | 4.1 |

| TC-4 | Pseudo-axial | 1.20 | 2.8 |

Data synthesized from the findings presented in Rozada et al., Spectrochim Acta A Mol Biomol Spectrosc, 2012.[2][3]

Deciphering Stability: Stereoelectronic Effects at Play

The preference for the pseudo-axial conformer (TC-1) in the gas phase can be attributed to favorable stereoelectronic interactions. NBO analysis indicates that a key stabilizing factor is the hyperconjugative interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the adjacent C-C bond (nO → σ*C-C). The specific geometry of the twist-chair conformation allows for optimal alignment for this orbital overlap. Additionally, electrostatic repulsion between the electron-rich oxygen and bromine atoms is minimized in the pseudo-axial arrangement compared to the pseudo-equatorial one.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Infrared and theoretical calculations in 2-halocycloheptanones conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. The conformational analysis of 2-halocyclooctanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromocycloheptanone using N-Bromosuccinimide: An Application and Protocol Guide

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromocycloheptanone, a valuable intermediate in organic synthesis, through the α-bromination of cycloheptanone using N-bromosuccinimide (NBS). This protocol emphasizes a robust and reproducible method, delving into the mechanistic underpinnings, procedural details, safety considerations, and characterization of the final product. The use of NBS offers a significant advantage over molecular bromine, providing a safer and more selective route to the desired α-halo ketone. This guide is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights to ensure successful and safe execution of this important transformation.

Introduction and Significance

α-Halogenated ketones are pivotal building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which is susceptible to nucleophilic substitution. This compound, in particular, serves as a versatile precursor for the introduction of various functional groups and for constructing larger molecular scaffolds.

The traditional method for α-bromination of ketones often involves the use of molecular bromine (Br₂), a substance that is highly corrosive, toxic, and can lead to over-bromination and other side reactions.[1] N-Bromosuccinimide (NBS) has emerged as a superior reagent for this transformation.[2] It is a crystalline solid that is easier and safer to handle than liquid bromine.[3] Critically, NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and minimize the formation of undesired byproducts.[4] This protocol details an acid-catalyzed method for the α-bromination of cycloheptanone using NBS, a reaction that proceeds through an enol intermediate.[5]

Mechanistic Overview: Acid-Catalyzed α-Bromination

The α-bromination of a ketone using NBS in the presence of an acid catalyst proceeds through a well-established mechanism involving the formation of an enol intermediate.[5]

Step 1: Enol Formation (Acid-Catalyzed) The reaction is initiated by the protonation of the carbonyl oxygen of cycloheptanone by the acid catalyst (e.g., H⁺). This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons. A weak base (e.g., the solvent or the conjugate base of the acid) then abstracts an α-proton, leading to the formation of the enol tautomer.[5]

Step 2: Electrophilic Attack by Bromine The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine. Although NBS is the primary bromine source, it is believed to generate a low concentration of Br₂ in situ, which then acts as the electrophile.[4] This attack results in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl group.

Step 3: Deprotonation Finally, a weak base removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the final product, this compound, and regenerating the acid catalyst.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cycloheptanone | Reagent | (Specify) | Should be pure and dry. |

| N-Bromosuccinimide (NBS) | Reagent | (Specify) | Should be recrystallized if it appears yellow. |

| Carbon Tetrachloride (CCl₄) | ACS Grade | (Specify) | Caution: Toxic and carcinogenic. Handle in a fume hood. |

| Acetic Acid, Glacial | ACS Grade | (Specify) | Catalyst. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For workup. |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution | - | - | For quenching excess bromine. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | For drying the organic layer. |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cycloheptanone (11.2 g, 0.1 mol), carbon tetrachloride (100 mL), and a catalytic amount of glacial acetic acid (0.5 mL).

-

Addition of NBS: To the stirred solution, add N-bromosuccinimide (17.8 g, 0.1 mol) in one portion.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is initiated by the heat, and the color of the solution may change.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours, which can be observed by the disappearance of the starting material (cycloheptanone).

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate out as a white solid. Filter the mixture to remove the succinimide.

-

Workup - Aqueous Washes: Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid.

-

Wash with saturated sodium thiosulfate solution (1 x 50 mL) to remove any remaining traces of bromine.

-

Finally, wash with brine (1 x 50 mL).

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (carbon tetrachloride) using a rotary evaporator.

-

Purification: The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, the product can be purified by vacuum distillation.

Safety and Handling

N-Bromosuccinimide (NBS):

-

NBS is a corrosive solid that can cause severe skin burns and eye damage.[6][7]

-

It is harmful if swallowed.[6]

-

Always handle NBS in a well-ventilated fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

-

Store NBS in a cool, dark, and dry place, away from combustible materials.[8]

Carbon Tetrachloride (CCl₄):

-

Carbon tetrachloride is a toxic and carcinogenic solvent.

-

All operations involving CCl₄ must be conducted in a certified chemical fume hood.

-

Avoid inhalation of vapors and contact with skin.

General Precautions:

-

The reaction can be exothermic. Ensure proper temperature control.

-

Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[11]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield shift for the proton at the α-position to both the carbonyl group and the bromine atom (the CH-Br proton). This proton will likely appear as a multiplet due to coupling with the adjacent methylene protons. The other methylene protons of the cycloheptane ring will appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon around 200 ppm. The carbon attached to the bromine (C-Br) will be shifted downfield compared to the other methylene carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1710-1730 cm⁻¹. The presence of the C-Br bond will show a weaker absorption in the fingerprint region.

Troubleshooting and Field Insights

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the NBS used is pure. Old or discolored (yellow) NBS can be less reactive and should be recrystallized from water before use.[2] Also, confirm that a catalytic amount of acid was added.

-

Over-bromination: The formation of dibrominated products can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. Using a 1:1 stoichiometry of cycloheptanone to NBS is crucial. The slow, in-situ generation of Br₂ from NBS helps to minimize this side reaction.[4]

-

Succinimide Removal: Succinimide is sparingly soluble in CCl₄ and should precipitate upon cooling. Thorough filtration is necessary to remove it. If some succinimide remains, it can often be removed during the aqueous workup.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using NBS. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently and safely prepare this valuable synthetic intermediate. The use of NBS represents a significant improvement in safety and selectivity over traditional bromination methods, making it the preferred reagent for the α-bromination of ketones in modern organic synthesis.

References

- ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- SURU Chemical. (n.d.). N bromosuccinimide safety data sheet Manufacturer & Supplier in China.

- Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- Sisco Research Laboratories Pvt. Ltd. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]

Sources

- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lobachemie.com [lobachemie.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. suru-chem.com [suru-chem.com]

- 9. chemscience.com [chemscience.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. bionmr.unl.edu [bionmr.unl.edu]

Application Notes and Protocols for the Regioselective Bromination of Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective introduction of a bromine atom at the α-position of a carbonyl group is a fundamental transformation in organic synthesis, providing a versatile handle for subsequent functionalization. In the context of drug development and medicinal chemistry, α-brominated ketones are valuable intermediates for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. Cycloheptanone, with its seven-membered ring, presents a unique scaffold, and the ability to selectively brominate it at either the C2 or C2/C7 positions is crucial for the targeted synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the principles and practical protocols for the regioselective bromination of cycloheptanone. We will delve into the mechanistic underpinnings that govern the regioselectivity, focusing on the critical interplay between kinetic and thermodynamic control of the enolate intermediate. Detailed, field-proven protocols for achieving selective monobromination and dibromination are presented, along with insights into reaction optimization and product characterization.

Mechanistic Principles: The Key to Regioselectivity

The α-bromination of a ketone proceeds through the reaction of its enol or enolate form with an electrophilic bromine source. For an unsymmetrical ketone like cycloheptanone (which is symmetrical but can be considered in the context of forming unsymmetrical products upon substitution), the regiochemical outcome of the bromination is dictated by which α-proton is removed to form the enolate intermediate. This process can be directed to favor one of two distinct pathways: kinetic or thermodynamic control.[1][2]

Kinetic vs. Thermodynamic Enolate Formation

The regioselectivity of enolate formation is paramount in controlling the position of bromination.[1]

-

Kinetic Control: This pathway favors the formation of the less substituted enolate, which is formed faster due to the deprotonation of the more sterically accessible α-proton. To achieve kinetic control, a strong, sterically hindered base at low temperature is typically employed.[2] In the case of cycloheptanone, both α-positions are equivalent, so kinetic control is most relevant when considering substituted cycloheptanones. However, the conditions for kinetic enolate formation are crucial for achieving selective monobromination and avoiding over-bromination.

-

Thermodynamic Control: This pathway leads to the formation of the more stable, more substituted enolate. This is achieved under conditions that allow for equilibration between the possible enolates, typically by using a weaker base at a higher temperature.[2] For cycloheptanone, this distinction becomes critical when aiming for specific dibromination patterns.

The choice of reaction conditions—base, solvent, temperature, and brominating agent—allows the synthetic chemist to selectively generate the desired enolate and, consequently, the desired α-bromocycloheptanone regioisomer.

Visualization of Regioselective Enolate Formation

Figure 1. Conceptual workflow for achieving kinetic versus thermodynamic control in the bromination of cycloheptanone.

Selecting the Right Brominating Agent

Several reagents are commonly employed for the α-bromination of ketones, each with its own advantages and considerations.

| Brominating Agent | Key Characteristics & Applications |

| Bromine (Br₂) / Acetic Acid | A classic and cost-effective method. The reaction is autocatalytic due to the production of HBr. Can lead to over-bromination if not carefully controlled.[3] |

| N-Bromosuccinimide (NBS) | A solid, easier-to-handle source of electrophilic bromine. Often used with a radical initiator for allylic bromination, but can also be used for α-bromination of ketones under acidic or radical conditions. Can provide a low, steady concentration of Br₂.[4] |

| Copper(II) Bromide (CuBr₂) | A mild and selective solid reagent. The reaction often proceeds under heterogeneous conditions, which can offer advantages in terms of workup and selectivity. It is known to favor monobromination at the more substituted position.[5][6] |

Experimental Protocols

The following protocols are designed as a starting point for the regioselective bromination of cycloheptanone. As with any reaction, optimization of conditions may be necessary to achieve the desired outcome and yield for specific applications.

Protocol 1: Synthesis of 2-Bromocycloheptanone (Kinetic Control)

This protocol aims for the selective monobromination of cycloheptanone. While cycloheptanone is symmetrical, the principles of kinetic control are applied to favor the formation of the monobrominated product and minimize dibromination. This method is adapted from established procedures for the bromination of other cyclic ketones.[7]

Materials:

-

Cycloheptanone

-

Copper(II) Bromide (CuBr₂)

-

Ethyl Acetate

-

Chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptanone (1.0 eq) and a 1:1 mixture of ethyl acetate and chloroform.

-

Add finely powdered copper(II) bromide (2.2 eq).

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr.

-

After the reaction is complete (typically 4-6 hours, as indicated by TLC or GC-MS), cool the mixture to room temperature.

-